molecular formula C20H24NO4+ B097468 Cyclanoline CAS No. 18556-27-9

Cyclanoline

Cat. No. B097468
CAS RN: 18556-27-9
M. Wt: 342.4 g/mol
InChI Key: LKLWVKCEYSPQHL-KKSFZXQISA-O
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Description

Cyclanoline is an acetylcholinesterase inhibitor isolated from Stephania venosa tuber . It plays a role in the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine in the body .


Molecular Structure Analysis

Cyclanoline has a molecular formula of C20H24NO4 . Its average mass is 342.408 Da and its monoisotopic mass is 342.169983 Da .

Scientific Research Applications

Immunotherapy in Cancer

  • Cyclanoline has been studied in the context of immunotherapy for cancer. Research indicates that low-dose cyclophosphamide (CY), a related compound, can potentiate antitumor immunity in various animal models and in human studies. It augments delayed-type hypersensitivity responses, increases antibody production, and abrogates tolerance. The mechanism involves the inhibition of a suppressor function. However, clinical outcomes in relation to CY immunopotentiation of therapeutic cancer vaccines have been variable and warrant further investigation (Bass & Mastrangelo, 1998).

Cyanobactins in Cyanobacteria

  • Cyclanoline is structurally related to cyanobactins, small cyclic peptides found in cyanobacteria with activities including antitumor, cytotoxic, and multi-drug-reversing actions. Research on novel cyclic peptides, anacyclamides, in Anabaena strains has expanded the understanding of the structural diversity of cyanobactins (Leikoski et al., 2009).

Pharmacokinetics in Traditional Medicine

  • A study developed a method for determining cyclanoline in rat plasma to investigate its pharmacokinetics following oral administration of Stephaniae Tetrandrae Radix extracts. This research is crucial for understanding the clinical application and dosage optimization of cyclanoline in traditional medicine (Wang et al., 2021).

Catalysis and Chemical Industry

  • Although not directly involving cyclanoline, related research on cyclohexanone, a chemical derivative, highlights the importance of catalyst development in chemical manufacturing. A study on Pd nanoparticles supported on mesoporous graphitic carbon nitride shows significant potential for efficient catalysis (Wang et al., 2011).

Cyclodextrins in Pharmaceutical Applications

  • Cyclodextrins, structurally related to cyclanoline, have seen extensive research in enhancing drug solubility and bioavailability. Their application in pharmaceuticals as excipients that improve drug permeability and stability is significant (Jansook et al., 2018).

Bioengineering and Biotechnology

  • Related compounds and techniques involving cyclodextrins and cyclophosphamide have been applied in bioengineering and biotechnology, demonstrating the potential for these compounds in innovative medical and industrial applications (Jones, 2014).

Safety And Hazards

Cyclanoline is intended for research use only and is not for human or veterinary use . In case of exposure, appropriate safety measures should be taken, including rinsing the skin or eyes with water, moving to fresh air in case of inhalation, and seeking medical attention .

properties

IUPAC Name

(7S,13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-21-7-6-13-9-19(25-3)17(22)10-14(13)16(21)8-12-4-5-18(24-2)20(23)15(12)11-21/h4-5,9-10,16H,6-8,11H2,1-3H3,(H-,22,23)/p+1/t16-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLWVKCEYSPQHL-KKSFZXQISA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]12CCC3=CC(=C(C=C3C1CC4=C(C2)C(=C(C=C4)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N@@+]12CCC3=CC(=C(C=C3[C@@H]1CC4=C(C2)C(=C(C=C4)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171789
Record name Cyclanoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclanoline

CAS RN

18556-27-9
Record name Cyclanoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18556-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclanoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018556279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclanoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLANOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77QC59KBD2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
281
Citations
CJ Chou, LC Lin, C Peng, YC Shen, CF Chen - J Chin Med, 2002 - nricm.edu.tw
A reversed-phase high-performance liquid chromatographic method to simultaneously measure the four alkaloids [tetrandrine, fangchinoline, cyclanoline and oblongine] in Radix …
Number of citations: 10 www.nricm.edu.tw
ZB Wang, Y Ma, H Liu, YJ Bi, M Wang… - World Journal of …, 2021 - journals.lww.com
Objective: The objective of the study was to develop a rapid and sensitive ultra-performance liquid chromatography-tandem mass spectrometric method for the determination of …
Number of citations: 5 journals.lww.com
K Kojima, Y Guo, L Lin - Natural medicines= 生薬学雑誌, 1999 - cir.nii.ac.jp
Plants of the genus Tinospora (Menispermaceae) are widely distributed in Asia and Africa and are well-known for their medicinal properties. From the stems of Tinospora hainanensis, …
Number of citations: 7 cir.nii.ac.jp
JR LI - Chinese Traditional and Herbal Drugs, 2020 - pesquisa.bvsalud.org
… Cyclanoline promotes the expression of KLF4, inhibits Wnt/β-catenin signaling transduction … Meanwhile, cyclanoline regulates the expressions of p21 and CyclinD1 by up-regulating …
Number of citations: 1 pesquisa.bvsalud.org
XP Kong, HQ Ren, EYL Liu, KW Leung, SC Guo… - Molecules, 2020 - mdpi.com
… , and cyclanoline bound with AChE residues in the peripheral anionic site, anionic site, and catalytic site. In parallel, cyclanoline … The results support that fangchinoline and cyclanoline, …
Number of citations: 4 www.mdpi.com
TY Zhang, LK Pannell, DG Cai, Y Ito - Journal of liquid …, 1988 - Taylor & Francis
… the upper phase) of the purified cyclanoline in the n-hexanelethyl acetate/methanol/water (1:l:l:l) system measured as high as 120, cyclanoline was eluted as the first peak immediately …
Number of citations: 24 www.tandfonline.com
P Honorio, S Sainimnuan, S Hannongbua… - Chemico-Biological …, 2021 - Elsevier
… , palmatine, and cyclanoline were selected to investigate in … For cyclanoline, the binding mode was quite different from those … Cyclanoline formed π–π interactions with Trp86 and H-…
Number of citations: 13 www.sciencedirect.com
K Ingkaninan, P Phengpa… - Journal of pharmacy …, 2006 - Wiley Online Library
… This compound was finally elucidated as a quaternary protoberberine alkaloid, cyclanoline. The 7S… Cyclanoline has also been found in S. elegan (Singh etal 1981) and S. cepharantha (…
Number of citations: 130 onlinelibrary.wiley.com
M Tomita, T Ibuka, K Tsuyama - Yakugaku Zasshi: Journal of the …, 1964 - europepmc.org
… THE ISOLATION OF WATER-SOLUBLE QUATERNARY BASE, CYCLANOLINE]. - Abstract - Europe PMC … THE ISOLATION OF WATER-SOLUBLE QUATERNARY BASE …
Number of citations: 4 europepmc.org
RHF Manske - The Alkaloids: Chemistry and Physiology, 1960 - Elsevier
… Cyclea insularis Makino yielded insularine, cycleanine, isochondodendrine, magnoflorine, and cyclanoline, the last two being quaternary bases. When cyclanoline chloride is …
Number of citations: 7 www.sciencedirect.com

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